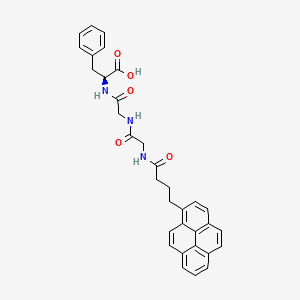

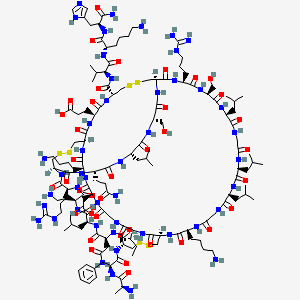

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

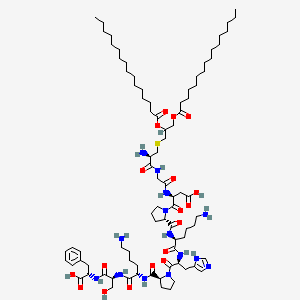

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a chemical compound with the molecular formula C33H31N3O5 . It is used for research purposes.

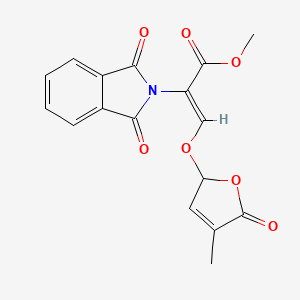

Molecular Structure Analysis

The molecular structure of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine has been studied using ultraviolet-visible (UV-vis) and infrared (IR) spectroscopy . These studies have provided insights into the microscopic structure, molecular orientation, and aggregation in the film formed from the chloroform solution of the compound .科学的研究の応用

Biomonitoring and Environmental Exposure

Research on biomonitoring and environmental exposure to polycyclic aromatic hydrocarbons (PAHs) and their metabolites, such as 1-hydroxypyrene, provides insight into the potential application of related compounds for assessing exposure to environmental pollutants. These studies highlight the utility of specific biomarkers for investigating tobacco-related carcinogens and the impact of environmental PAHs on human health (Hecht, 2002).

Metabolic Pathways and Disease Treatment

Investigations into the treatment of metabolic diseases, such as phenylketonuria (PKU), offer a glimpse into how understanding the metabolic pathways of amino acids and related compounds can inform treatment strategies. These studies explore dietary treatments and the use of specific amino acids or enzymes to manage or treat metabolic disorders (Strisciuglio & Concolino, 2014).

Bioremediation and Environmental Degradation

Research on the biodegradation of PAHs, such as pyrene, by various microorganisms, demonstrates the potential of utilizing biochemical processes for environmental remediation. These studies uncover the pathways and mechanisms through which bacteria and other organisms break down environmental pollutants, offering insights into the development of bioremediation technologies (Zada et al., 2021).

Nutritional and Pharmacological Management

Advancements in the nutritional and pharmacological management of diseases like PKU highlight the significance of dietary interventions and novel therapeutic strategies in managing metabolic disorders. Research in this area explores the role of specific proteins and pharmacological agents in improving disease outcomes (Ney et al., 2013).

Sensor and Biosensor Development

The development of sensors and biosensors modified with conducting polymers for the detection of amino acids showcases the potential for applying biochemical knowledge in the creation of diagnostic tools. Such research can inform the development of biosensors for monitoring metabolic disorders or environmental exposures (Dinu & Apetrei, 2022).

特性

IUPAC Name |

(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTURFCDSXIXFGP-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662179 |

Source

|

| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228414-53-7 |

Source

|

| Record name | L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)